

Application Notes and Protocols: Calcium Carbonate in CO2 Capture and Storage Technologies

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Compound of Interest		
Compound Name:	Carbonate (calcium)	
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These application notes provide a comprehensive overview of the use of calcium carbonate (CaCO₃) and its derivatives in emerging Carbon Capture, Utilization, and Storage (CCUS) technologies. The document details the core principles of key methods, presents quantitative performance data, and offers detailed experimental protocols for laboratory-scale investigations.

Introduction

Calcium carbonate is a key material in the development of next-generation CO₂ capture technologies. Its abundance, low cost, and favorable chemical properties make it an attractive alternative to conventional amine-scrubbing systems.[1] The primary applications revolve around a reversible chemical reaction where calcium oxide (CaO), derived from the calcination of CaCO₃, reacts with CO₂ in a process known as carbonation. This cycle forms the basis of Calcium Looping technology. Furthermore, the formation of stable calcium carbonate through mineral carbonation offers a promising route for long-term CO₂ storage and utilization.[2][3]

Application: Calcium Looping (CaL) for Post-Combustion CO₂ Capture



Calcium Looping (CaL) is a second-generation post-combustion CO₂ capture technology that utilizes the reversible reaction between CaO and CO₂.[1] The process is typically carried out in a dual fluidized bed reactor system, consisting of a "carbonator" and a "calciner".[4][5]

- Carbonation: In the carbonator, flue gas containing CO₂ is brought into contact with CaO-based sorbents at approximately 650°C.[4][6] The CaO captures the CO₂ to form CaCO₃, resulting in a flue gas stream with a low CO₂ concentration that can be released to the atmosphere.[6]
- Calcination: The newly formed CaCO₃ is then transported to the calciner, where it is heated to temperatures of 850-950°C.[1][7] This high temperature causes the CaCO₃ to decompose, releasing a highly concentrated stream of CO₂ suitable for geological storage or utilization. The process regenerates the CaO sorbent, which is then cycled back to the carbonator for further CO₂ capture.[7][8]

The CaL process is particularly well-suited for integration with cement plants, as the spent CaO-rich sorbent can be used as a feedstock for clinker production, significantly reducing the costs associated with sorbent replacement and waste disposal.[6][7][9]

Quantitative Data Presentation

Table 1: Typical Operating Conditions and Performance of Calcium Looping

Parameter	Value	Source(s)
Carbonator Temperature	600 - 700 °C	[4]
Calciner Temperature	850 - 950 °C	[1][7]
CO₂ Capture Efficiency	78 - >95%	[5][6][9]
Sorbent	Limestone (CaCO₃) derived CaO	[10][11]
Theoretical CO2 Capacity	0.78 g CO ₂ / g CaO	[10]

| Net Efficiency Penalty | 5 - 8 percentage points |[1][9] |

Table 2: CO₂ Carrying Capacity of CaO Sorbents Over Multiple Cycles

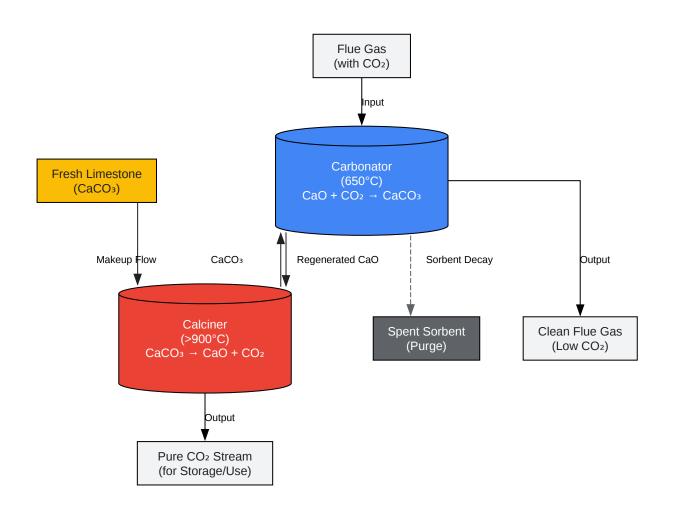


Sorbent Precursor	Cycle 1 (mol CO ₂ /mol CaO)	Cycle 20 (mol CO ₂ /mol CaO)	Decay in Capacity	Source(s)
Carbide Slag	0.726	0.514	29.28%	[12][13]
Chicken Eggshells	0.671	0.331 (at Cycle 6)	>50%	[12][13]
Analytical Grade CaCO ₃	0.612	0.464	24.18%	[12][13]
Natural Limestone	100% (relative)	<10% (relative)	>90%	[14]

Note: Sorbent deactivation due to sintering and loss of pore volume is a key challenge in CaL technology.[7][14]

Diagrams





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Caption: The Calcium Looping (CaL) Cycle for post-combustion CO2 capture.

Application: Mineral Carbonation for CO₂ Storage and Utilization

Mineral carbonation mimics natural weathering processes to permanently store CO₂ in the form of solid carbonate minerals.[2] This technology is considered a highly stable and leakage-free method for long-term CO₂ sequestration.[15] The process can be categorized into several routes:



- Ex-situ Carbonation: Involves reacting CO₂ with calcium- or magnesium-rich minerals or industrial wastes (e.g., steel slag, fly ash) in a controlled reactor environment.[2][3] This allows for the production of value-added products like precipitated calcium carbonate (PCC). [16][17]
- In-situ Carbonation: Involves injecting CO₂ into geological formations rich in suitable minerals, where it reacts over long timescales to form stable carbonates.[2]

The ex-situ process can be further divided into:

- Direct Carbonation: A single-step process where the raw material reacts directly with CO₂ (either gas-solid or in an aqueous slurry).[2]
- Indirect Carbonation: A multi-step process that first extracts reactive components (like Ca²⁺) from the raw material using acids or other solvents, followed by a separate precipitation step where the extracted ions are reacted with CO₂.[2]

Quantitative Data Presentation

Table 3: Performance of Mineral Carbonation under Various Conditions

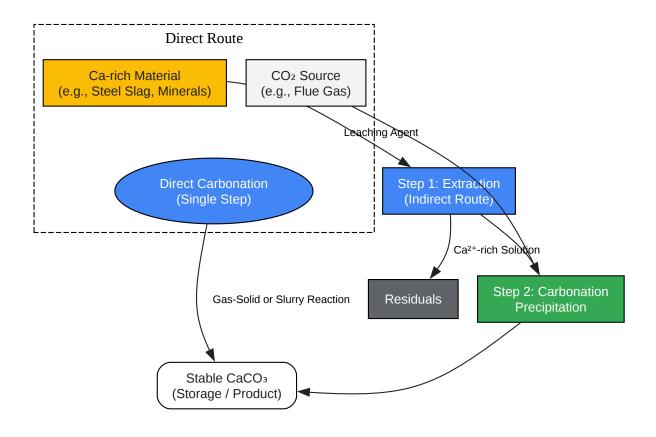


Feedstock / Method	Temperature (°C)	Pressure (bar)	Key Finding	Source(s)
FGD Gypsum (Merseburg Process)	400	70	Achieved 93- 94% CaCO₃ purity.	[15][18]
CaCl ₂ Solution with Enzyme	Ambient	20	CO ₂ sequestration rate of 243.68 kgCaCO ₃ /m ³ ·h.	
Synthetic Ca-rich Solution	30	1 (CO ₂ bubbling)	>80% Ca- conversion with amine solvents (MEA, AEEA).	[19]
Wollastonite (CaSiO₃)	200	20	75% conversion in 15 minutes.	[2]

| Quick Lime in Solution | Ambient | 1 (CO $_2$ bubbling) | Highest PCC yield (17.27 g) compared to other lime sources. |[17] |

Diagrams





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Caption: Workflow for ex-situ mineral carbonation of CO₂.

Application: Direct Air Capture (DAC)

Calcium-based chemical loops are also employed in some Direct Air Capture (DAC) systems, which aim to remove CO₂ directly from the ambient atmosphere. In one prominent liquid-solvent DAC process, air is passed through a strong basic solution (e.g., potassium hydroxide) that absorbs CO₂. The calcium cycle is then used to regenerate this primary capture solution. [20][21]

The process involves reacting the carbonate-rich solution with calcium hydroxide (Ca(OH)₂), which precipitates solid calcium carbonate (CaCO₃) and regenerates the initial hydroxide solution.[20][22] The CaCO₃ is then separated and heated in a calciner to over 900°C, releasing a pure stream of CO₂ and regenerating calcium oxide (CaO).[21][22] The CaO is then



"slaked" with water to reform the Ca(OH)₂ needed for the regeneration step, thus closing the loop.

Experimental Protocols Protocol 1: Preparation of CaO Sorbent from CaCO₃

This protocol describes the standard laboratory procedure for preparing active CaO sorbent from a calcium carbonate precursor.

Materials and Equipment:

- Calcium carbonate (CaCO₃) powder (e.g., analytical grade limestone)
- High-temperature tube furnace or muffle furnace
- Ceramic crucible
- Inert gas supply (e.g., Nitrogen, N2)
- · Gas flow controller

Methodology:

- Place a known quantity (e.g., 1-2 grams) of CaCO₃ powder into a ceramic crucible.
- Place the crucible into the center of the furnace.
- Purge the furnace with an inert gas (e.g., N₂ at 100 mL/min) to create an inert atmosphere.
- Heat the furnace to the calcination temperature (e.g., 750-900°C) at a controlled ramp rate (e.g., 10-20 °C/min).[23]
- Hold the sample at the target temperature for a set duration (e.g., 30-60 minutes) to ensure complete decomposition of CaCO₃ to CaO.[23]
- Cool the furnace down to room temperature under the inert gas flow to prevent premature carbonation from atmospheric CO₂.



 The resulting white powder is the activated CaO sorbent. Store it in a desiccator until further use.

Protocol 2: Evaluating Sorbent CO₂ Capture Performance (TGA)

This protocol outlines the use of a Thermogravimetric Analyzer (TGA) to measure the CO₂ capture capacity and cyclic stability of a prepared CaO sorbent.

Materials and Equipment:

- Thermogravimetric Analyzer (TGA)
- Prepared CaO sorbent
- Gas cylinders: Pure N2, Pure CO2, and mixtures thereof

Methodology:

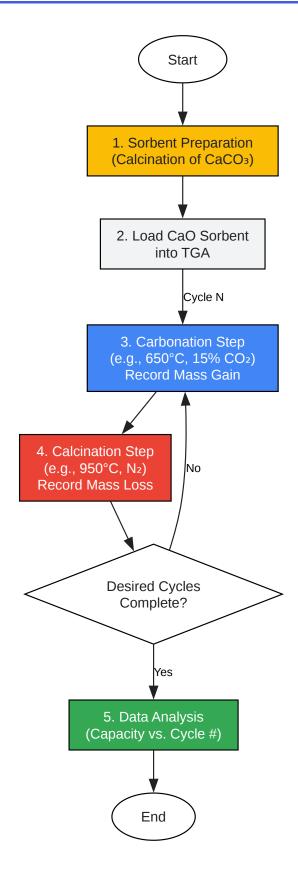
- Sample Loading: Place a small, precise amount of the CaO sorbent (e.g., 10-20 mg) onto the TGA sample pan.
- Initial Calcination (Activation):
 - Heat the sample to 900-950°C under a pure N₂ atmosphere.
 - Hold for 10-30 minutes to ensure any adsorbed moisture or carbonates are removed. This
 establishes the initial baseline mass of pure CaO.
- Carbonation Cycle (Cycle 1):
 - Cool the sample to the desired carbonation temperature (e.g., 650°C) under N₂.
 - Once the temperature is stable, switch the gas flow to a CO_2 -containing stream (e.g., 15% CO_2 in N_2).
 - Record the mass gain over time as the CaO reacts with CO₂ to form CaCO₃. Continue until the mass stabilizes. The mass gain corresponds to the amount of CO₂ captured.



- Calcination Cycle (Cycle 1):
 - Switch the gas flow back to pure N2.
 - Heat the sample back to the calcination temperature (900-950°C).
 - Record the mass loss as the captured CO₂ is released. The mass should return to the initial CaO baseline.
- Subsequent Cycles: Repeat steps 3 and 4 for a desired number of cycles (e.g., 20-100) to evaluate the sorbent's stability and deactivation rate.[12]
- Data Analysis: Calculate the carbonation conversion or CO₂ carrying capacity for each cycle based on the mass change and the stoichiometry of the reaction (CaO + CO₂ ↔ CaCO₃).

Diagrams





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Caption: Experimental workflow for evaluating sorbent performance using TGA.



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